4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 393567-53-8
Cat. No.: VC21491610
Molecular Formula: C14H17N3OS2
Molecular Weight: 307.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393567-53-8 |
|---|---|
| Molecular Formula | C14H17N3OS2 |
| Molecular Weight | 307.4g/mol |
| IUPAC Name | 4-tert-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C14H17N3OS2/c1-14(2,3)10-7-5-9(6-8-10)11(18)15-12-16-17-13(19-4)20-12/h5-8H,1-4H3,(H,15,16,18) |
| Standard InChI Key | PCFDLKJJRNLZCG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |
Introduction
Chemical Identity and Physical Properties
4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by the incorporation of a thiadiazole ring system. This compound has garnered significant interest in various research fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.
The compound's key physicochemical properties are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 393567-53-8 |
| Molecular Formula | C₁₄H₁₇N₃OS₂ |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 4-tert-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C14H17N3OS2/c1-14(2,3)10-7-5-9(6-8-10)11(18)15-12-16-17-13(19-4)20-12/h5-8H,1-4H3,(H,15,16,18) |
| Standard InChIKey | PCFDLKJJRNLZCG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |
| PubChem Compound ID | 836533 |
The molecular structure includes a para-tert-butyl substituted benzene ring connected to a 5-(methylthio)-1,3,4-thiadiazol-2-yl group through an amide linkage. This specific arrangement of functional groups contributes to the compound's physical properties and potential biological activities.
Structural Characteristics and Chemical Features
Molecular Composition
The structure of 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide consists of three primary components:
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A benzene ring substituted with a tert-butyl group at the para position
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An amide linkage (-CONH-) connecting the benzene ring to the heterocyclic portion
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A 1,3,4-thiadiazole ring with a methylthio substituent at position 5
The tert-butyl group attached to the benzene ring enhances lipophilicity and provides steric bulk, potentially influencing the compound's interaction with biological targets. The amide bond, which is relatively rigid due to resonance stabilization, serves as both a hydrogen bond donor and acceptor, contributing to potential molecular interactions with proteins or receptors.
Heterocyclic Component
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom arranged in a specific sequence. This heterocyclic structure contributes significantly to the compound's potential biological activity . Thiadiazole derivatives are known for their diverse biological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.
The methylthio substituent at position 5 of the thiadiazole ring further modifies the electronic properties of the molecule and may enhance its interaction with specific biological targets. This substituent could affect properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Synthesis and Preparation Methods
Recent Synthetic Developments
Recent advances in the synthesis of thiadiazole derivatives provide insights into potential methods for preparing the target compound. A notable approach involves base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF solvent, followed by in situ intramolecular dehydrogenative N–S bond formation under inert conditions .
This transition-metal-free synthesis method could potentially be adapted for the preparation of 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide or related analogues, offering advantages in terms of environmental impact and cost-effectiveness.
Purification and Characterization
The purification of 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide would typically involve techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization would utilize spectroscopic methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Elemental analysis
These analytical techniques would confirm the structure and purity of the synthesized compound, which is essential for subsequent biological evaluation and application development.
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Inhibition of essential enzymes in microbial metabolism |
| Antifungal | Disruption of fungal cell membrane integrity |
| Antiviral | Interference with viral replication processes |
| Anticancer | Induction of apoptosis or inhibition of cancer cell proliferation |
| Anti-inflammatory | Modulation of inflammatory mediators |
Structure-Activity Relationships
The biological activity of 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide would likely be influenced by several structural features:
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The tert-butyl group on the benzene ring, which may enhance lipophilicity and membrane permeability
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The amide linkage, providing hydrogen bonding capacity
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The thiadiazole ring, contributing to specific receptor interactions
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The methylthio substituent, modifying electronic properties and potentially enhancing target selectivity
Studies on related compounds indicate that modifications to these structural elements can significantly alter biological activity profiles, suggesting potential for structural optimization in drug development efforts .
Future Research Directions
Structural Optimization
Future research on 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide could focus on structural modifications to enhance specific properties:
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Substitution patterns on the benzene ring to optimize target interactions
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Modifications to the methylthio group to alter electronic properties
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Introduction of additional functional groups to enhance solubility or metabolic stability
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Development of hybrid molecules combining the thiadiazole scaffold with other bioactive moieties
These structure-activity relationship studies would contribute to understanding the pharmacophoric elements essential for desired biological activities .
Mechanism of Action Studies
Understanding the precise mechanisms by which 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide and related compounds exert their biological effects represents an important research direction. This could involve:
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Identification of specific molecular targets
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Characterization of binding modes through crystallographic studies
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Investigation of cellular pathways affected by the compound
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Determination of structure-activity relationships at the molecular level
Such mechanistic insights would guide rational design of optimized derivatives with enhanced potency and selectivity.
Formulation and Delivery Strategies
The development of effective formulation and delivery strategies for 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide would address challenges related to solubility, stability, and bioavailability:
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Development of solubilization techniques for aqueous environments
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Investigation of prodrug approaches to enhance delivery
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Exploration of targeted delivery systems for specific applications
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Optimization of formulations for specific routes of administration
These studies would bridge the gap between basic research and practical applications in pharmaceutical or agricultural settings.
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